3-Chloro-2,4-difluoro-DL-phenylalanine
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Overview
Description
3-Chloro-2,4-difluoro-DL-phenylalanine: is a synthetic amino acid derivative characterized by the presence of chlorine and fluorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,4-difluoro-DL-phenylalanine typically involves the halogenation of phenylalanine derivatives. One common method includes the use of chlorinating and fluorinating agents under controlled conditions to introduce the chlorine and fluorine atoms at the desired positions on the phenyl ring. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2,4-difluoro-DL-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylalanine derivatives.
Scientific Research Applications
3-Chloro-2,4-difluoro-DL-phenylalanine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on enzyme activity and protein function.
Medicine: Investigated for its potential as a therapeutic agent or as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-2,4-difluoro-DL-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling processes.
Comparison with Similar Compounds
- 3-Chloro-2-fluoro-DL-phenylalanine
- 2,3-Difluoro-DL-phenylalanine
- 4-Chloro-DL-phenylalanine
Comparison: 3-Chloro-2,4-difluoro-DL-phenylalanine is unique due to the specific positioning of chlorine and fluorine atoms on the phenyl ring, which can result in distinct chemical and biological properties compared to its analogs. For example, the presence of multiple halogen atoms can enhance the compound’s stability and reactivity, making it a valuable tool in synthetic and medicinal chemistry.
Properties
IUPAC Name |
2-amino-3-(3-chloro-2,4-difluorophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO2/c10-7-5(11)2-1-4(8(7)12)3-6(13)9(14)15/h1-2,6H,3,13H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTROQNFDZXDJKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(C(=O)O)N)F)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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